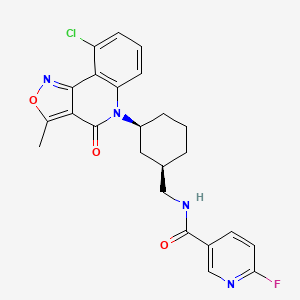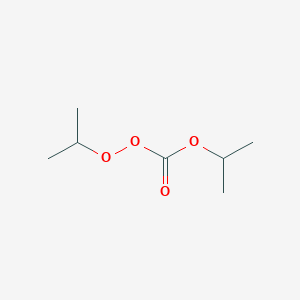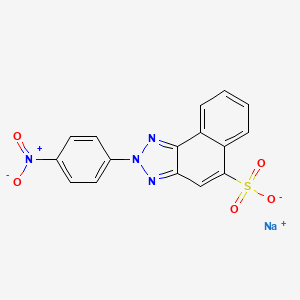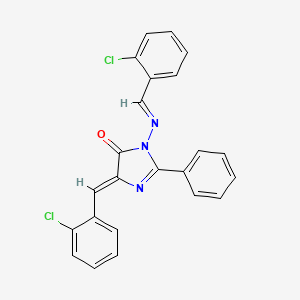![molecular formula C38H30N6O8S2 B12777792 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- CAS No. 73287-69-1](/img/structure/B12777792.png)
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is a complex organic compound known for its vibrant azo dye properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and diverse color range.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-amino-2-methylphenyl, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as 1,3-Naphthalenedisulfonic acid, to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Subsequent Coupling: The resulting azo compound undergoes further coupling reactions with other aromatic amines, such as 4-(benzoylamino)benzoyl, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions in batches.
Continuous Processing: For higher efficiency, continuous processing methods may be employed, where reactants are continuously fed into the reactor, and the product is continuously removed.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic medium.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Aromatic amines, sulfonic acids.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing colored prints.
Wirkmechanismus
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- involves the interaction of its azo groups with molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The compound’s ability to form stable complexes with other molecules also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt: Similar in structure but lacks the complex azo groups.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Another naphthalenedisulfonic acid derivative with different functional groups.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is unique due to its complex structure, which includes multiple azo groups and benzoylamino substituents. This complexity imparts unique properties, such as enhanced stability and specific interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
73287-69-1 |
|---|---|
Molekularformel |
C38H30N6O8S2 |
Molekulargewicht |
762.8 g/mol |
IUPAC-Name |
7-[[4-[[4-[(4-benzamidobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C38H30N6O8S2/c1-23-18-29(40-38(46)26-8-11-28(12-9-26)39-37(45)25-6-4-3-5-7-25)14-16-34(23)43-41-30-15-17-35(24(2)19-30)44-42-31-13-10-27-20-32(53(47,48)49)22-36(33(27)21-31)54(50,51)52/h3-22H,1-2H3,(H,39,45)(H,40,46)(H,47,48,49)(H,50,51,52) |
InChI-Schlüssel |
WCJYCRSHNUAMOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)N=NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


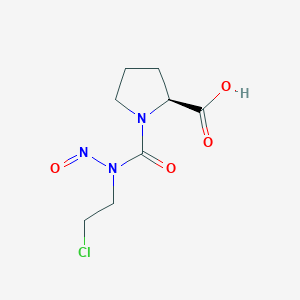


![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)

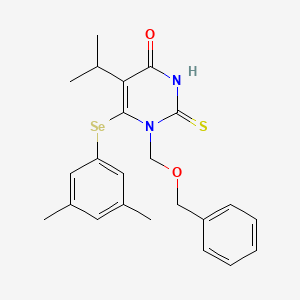
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
